![molecular formula C11H18N3O3PS2 B14302003 O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate CAS No. 116057-42-2](/img/structure/B14302003.png)
O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate is a complex organophosphorus compound It is characterized by the presence of a thiazole ring, a phosphonothioate group, and a diethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate typically involves multiple steps. One common method includes the reaction of diethyl phosphorochloridothioate with a thiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate products are then further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonothioate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various phosphonothioate derivatives.
Applications De Recherche Scientifique
O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of pesticides and herbicides due to its potential to inhibit specific biological pathways in pests.
Mécanisme D'action
The mechanism of action of O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The thiazole ring and phosphonothioate group play crucial roles in this interaction, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2-oxo-2-phenylethyl)phosphonate: Similar in structure but lacks the thiazole ring.
Ethyl 2-oxo-3-piperidinecarboxylate: Contains a similar phosphonate group but has a different core structure.
Uniqueness
O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
116057-42-2 |
|---|---|
Formule moléculaire |
C11H18N3O3PS2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-(2-diethoxyphosphinothioylethenylamino)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H18N3O3PS2/c1-3-16-18(19,17-4-2)7-5-12-9-10(15)14-11-13-6-8-20-11/h5-8,12H,3-4,9H2,1-2H3,(H,13,14,15) |
Clé InChI |
BJLRNBZUFIHPSF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C=CNCC(=O)NC1=NC=CS1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


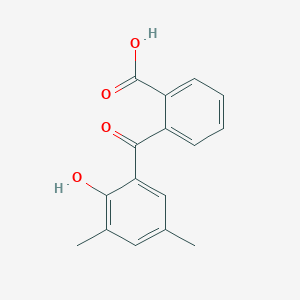
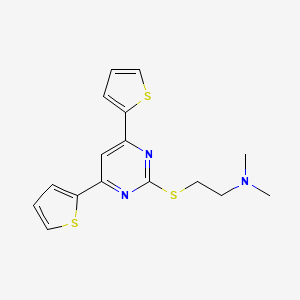
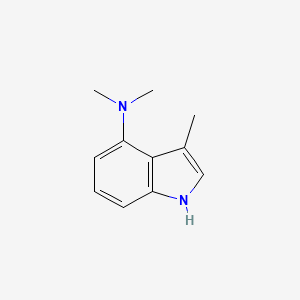
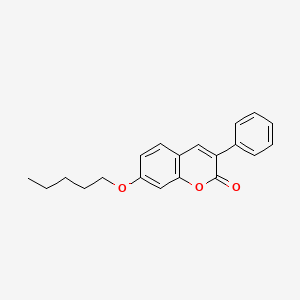
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)
![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
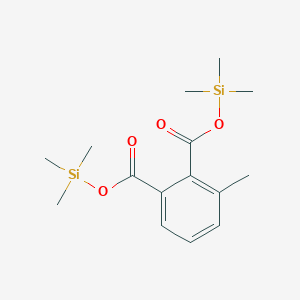
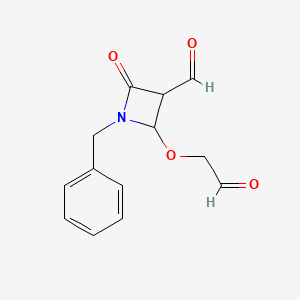
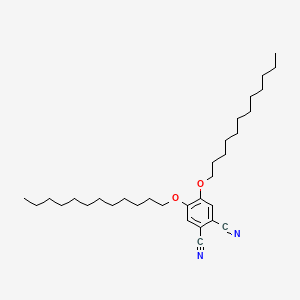
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
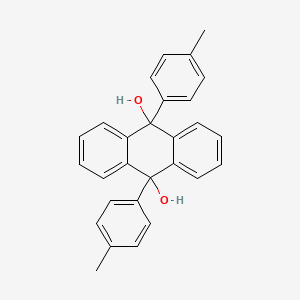

![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
